molecular formula C11H8N4O5 B11558287 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 310455-69-7

5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11558287
CAS No.: 310455-69-7
M. Wt: 276.20 g/mol
InChI Key: AUYRLHNAWQVCQP-UHFFFAOYSA-N
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Description

5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-nitroaniline with a diazinane derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of the diazinane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

310455-69-7

Molecular Formula

C11H8N4O5

Molecular Weight

276.20 g/mol

IUPAC Name

6-hydroxy-5-[(2-nitrophenyl)iminomethyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8N4O5/c16-9-6(10(17)14-11(18)13-9)5-12-7-3-1-2-4-8(7)15(19)20/h1-5H,(H3,13,14,16,17,18)

InChI Key

AUYRLHNAWQVCQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(NC(=O)NC2=O)O)[N+](=O)[O-]

Origin of Product

United States

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